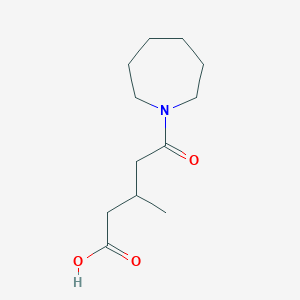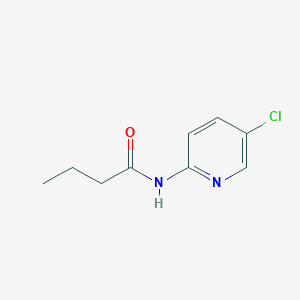
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid, also known as AMOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacological research. The unique chemical structure of AMOPA makes it a promising candidate for the development of new drugs and therapies. In
Wirkmechanismus
The mechanism of action of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the modulation of several key biological pathways. It has been shown to interact with the GABAergic system, which is involved in the regulation of neuronal activity. This compound has also been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating various biological pathways and disease models. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful attention must be paid to the dosage and administration of this compound to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the research on 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid. One area of interest is the development of new drugs and therapies based on the chemical structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with other biological pathways. Additionally, more research is needed to fully understand the potential toxicity of this compound and to develop safe dosing protocols. Overall, the research on this compound has the potential to lead to the development of new drugs and therapies for a wide range of diseases and conditions.
Synthesemethoden
The synthesis of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid involves a series of chemical reactions. The starting material for the synthesis is 1,5-pentanediamine, which reacts with 3-methyl-2-oxopentanoic acid to form the intermediate product, 5-(azepan-1-yl)-3-methyl-2-oxopentanoic acid. This intermediate product is then treated with acid to obtain the final product, this compound. The overall synthesis method of this compound is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential applications in pharmacological research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a drug delivery system and as a scaffold for the development of new drugs.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
5-(azepan-1-yl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-10(9-12(15)16)8-11(14)13-6-4-2-3-5-7-13/h10H,2-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
IDOJCBYGDJZXFQ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
Kanonische SMILES |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)

![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)